

# Pharmacological profile of penbutolol (Betapressin)

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An In-depth Technical Guide to the Pharmacological Profile of Penbutolol (**Betapressin**)

#### Introduction

Penbutolol, marketed under brand names such as **Betapressin** and Levatol, is a synthetic, non-selective beta-adrenergic receptor antagonist.[1][2] It is formulated as the levorotatory (S)-isomer, which is the pharmacologically active form.[3][4] Penbutolol is distinguished by its possession of moderate intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][5][6] Clinically, it is employed in the management of mild to moderate hypertension. [6][7] Its pharmacological profile, characterized by high potency, significant bioavailability, and a long duration of action, permits a convenient once-daily dosing regimen.[5][6] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, and key experimental methodologies related to penbutolol for researchers and drug development professionals. Although approved by the FDA in 1987, penbutolol is no longer marketed in the United States, though it was not withdrawn for safety reasons.[1][2]

### **Mechanism of Action**

Penbutolol exerts its therapeutic effects primarily through competitive, non-selective antagonism of beta-1 ( $\beta$ 1) and beta-2 ( $\beta$ 2) adrenergic receptors.[1][8] Its potency as a beta-blocker is approximately four times that of propranolol.[3][6][9]

### **Beta-Adrenergic Receptor Blockade**



In the heart and kidneys, β1 receptors are predominant.[10] When stimulated by endogenous catecholamines like norepinephrine, these G-protein coupled receptors activate adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP ultimately modulates calcium ion movement, leading to increased heart rate (chronotropy) and contractility (inotropy).[1] Penbutolol blocks this cascade, resulting in decreased heart rate and cardiac output, which contributes to its antihypertensive effect.[1][11]

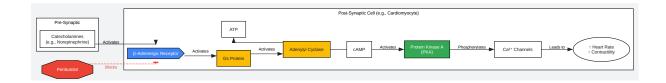
By blocking β1 receptors in the juxtaglomerular apparatus of the kidney, penbutolol inhibits the release of renin.[1][12] This action attenuates the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced production of angiotensin II (a potent vasoconstrictor) and aldosterone, thereby decreasing water and sodium retention and lowering blood volume and pressure.[1][12]

## **Intrinsic Sympathomimetic Activity (ISA)**

Penbutolol possesses partial agonist activity at β-adrenergic receptors.[1][7] This means that in states of low catecholamine tone (e.g., at rest), it can weakly stimulate the receptor, preventing profound bradycardia or myocardial depression that can be associated with pure antagonists. [1] This property can be particularly advantageous in certain patient populations.

# **Serotonin Receptor Activity**

In addition to its primary beta-blocking action, penbutolol has been identified as an antagonist of serotonin 5-HT1A and 5-HT1B receptors, a property it shares with propranolol and pindolol. [1] The clinical significance of this secondary action is a subject of ongoing research.





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**Caption:** Penbutolol's mechanism of action at the  $\beta$ -adrenergic receptor.

# **Pharmacodynamic Profile**

The pharmacodynamic effects of penbutolol are consistent with its mechanism as a non-selective beta-blocker with ISA. An oral dose of less than 10 mg is sufficient to reduce exercise-induced tachycardia to half its usual level, with maximal antagonism achieved at doses of 10 to 20 mg.[3] The peak effect occurs between 1.5 and 3 hours post-administration, and the duration of action extends beyond 20 hours, supporting a once-daily dosage schedule.[3][13]

Parameter	Value / Description	Citation(s)
Receptor Specificity	Non-selective (β1 and β2)	[1][8]
Intrinsic Sympathomimetic Activity (ISA)	Present (moderate)	[1][5][6]
Potency vs. Propranolol	Approximately 4 times greater	[3][6][9]
Onset of Peak Effect (Oral)	1.5 - 3 hours	[3][13]
Duration of Effect	> 20 hours	[3][5][13]
Primary Cardiovascular Effects	Decreased heart rate, cardiac output, and blood pressure	[1][11]
Renal Effects	Decreased plasma renin activity	[9]
Other Receptor Activity	5-HT1A and 5-HT1B antagonist	[1]
Table 1: Summary of the Pharmacodynamic Properties of Penbutolol.		

# **Pharmacokinetic Profile**



Penbutolol exhibits a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and extensive metabolism.

# **Absorption and Distribution**

Following oral administration, penbutolol is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of over 90%.[1][3][6] Peak plasma concentrations (Tmax) are typically reached between 1 and 3 hours.[3][6][13] Penbutolol is highly bound to plasma proteins, in the range of 80% to 98%.[3][13]

#### **Metabolism and Excretion**

The drug is extensively metabolized in the liver, primarily through conjugation (glucuronidation) and oxidation.[3][6][8] One identified oxidative metabolite is 4-hydroxy penbutolol.[3] However, studies have suggested the formation of another, unidentified active metabolite, as the duration of pharmacodynamic effect exceeds what would be predicted by the parent drug's concentration alone.[9][14] The metabolites are principally excreted in the urine, with approximately 90% of a radiolabeled dose recovered in urine.[3] Only a small fraction (4-6%) of the parent drug is eliminated unchanged in the urine.[6]

# **Half-Life and Special Populations**

The average plasma elimination half-life of the parent penbutolol is approximately 5 hours.[1][3] [11] However, some studies report a longer terminal half-life of 17 to 26 hours, which may reflect the contribution of an active metabolite.[6][14] The conjugated metabolite has a much longer half-life of about 20 hours in healthy individuals, which can increase to 25 hours in the elderly and up to 100 hours in patients on renal dialysis.[3] Consequently, accumulation of the penbutolol conjugate may occur in patients with renal insufficiency.[3][15]



Parameter	Value	Citation(s)
Bioavailability (Oral)	> 90%	[1][13]
Time to Peak (Tmax)	1 - 3 hours	[3][6][13]
Plasma Half-life (t1/2)	~ 5 hours	[1][3][11]
Terminal Half-life (t1/2)	17 - 26.5 hours	[6]
Plasma Protein Binding	80 - 98%	[3][13]
Metabolism	Extensive hepatic (conjugation, oxidation)	[3][6][8]
Primary Excretion Route	Renal (as metabolites)	[3]
Table 2: Key Pharmacokinetic Parameters of Penbutolol.		

# **Experimental Protocols**

The pharmacological characterization of penbutolol has been established through various in vitro and in vivo experimental models.

# Protocol: In Vivo Assessment of β-Adrenergic Blockade

This protocol is designed to quantify the degree of beta-blockade by measuring the antagonism of exercise-induced tachycardia in human subjects.[16]

- 1. Subject Selection: Healthy adult volunteers are recruited. Subjects undergo a screening process, including medical history, physical examination, and baseline electrocardiogram (ECG).
- 2. Study Design: A randomized, placebo-controlled, crossover design is typically employed.
- 3. Baseline Measurements: Resting heart rate and blood pressure are recorded.
- 4. Exercise Test: Subjects perform a standardized exercise test (e.g., on a bicycle ergometer) with workloads selected to produce a target heart rate (e.g., 150 bpm) without treatment.

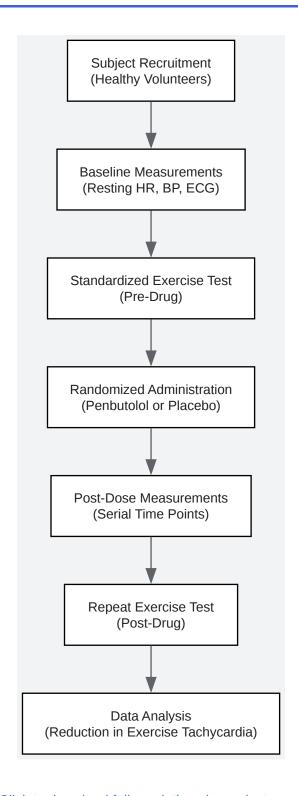
# Foundational & Exploratory





- 5. Drug Administration: Subjects receive a single oral dose of penbutolol or a matching placebo.
- 6. Post-Dose Measurements: At specified time points after administration (e.g., 2 and 24 hours), resting heart rate and blood pressure are measured, followed by a repeat of the standardized exercise test.[16]
- 7. Data Analysis: The primary endpoint is the reduction in exercise-induced heart rate compared to placebo. The dose-response relationship and duration of effect are determined by analyzing the data from different doses and time points.





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**Caption:** Workflow for in vivo assessment of  $\beta$ -blockade via exercise testing.

# **Protocol: In Vitro Radioligand Binding Assay**

This assay is used to determine the binding affinity of penbutolol for β-adrenergic receptors.[14]



- 1. Membrane Preparation: β-adrenoceptors are isolated from a suitable tissue source, such as rat reticulocyte membranes. The tissue is homogenized and centrifuged to obtain a membrane-rich fraction.
- 2. Radioligand: A radiolabeled beta-antagonist (e.g., [³H]-dihydroalprenolol) is used as the ligand.
- 3. Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (penbutolol).
- 4. Separation: At equilibrium, the reaction is terminated, and receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
- 5. Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
- 6. Data Analysis: Competition curves are generated by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The IC50 (concentration of drug that inhibits 50% of specific binding) is calculated, from which the inhibition constant (Ki) can be derived.

# Protocol: Assessment of Intrinsic Sympathomimetic Activity (ISA)

This animal model protocol is used to demonstrate the partial agonist effects of a beta-blocker. [3]

- 1. Animal Model: Adult rats are used.
- 2. Catecholamine Depletion: Animals are pre-treated with reserpine, a drug that depletes endogenous stores of catecholamines (norepinephrine). This creates a state of low sympathetic tone, allowing for the observation of partial agonist effects.
- 3. Drug Administration: Reserpinized rats are administered penbutolol intravenously at varying doses (e.g., 0.25 to 1.0 mg/kg).[3]
- 4. Measurement: Heart rate is continuously monitored.



• 5. Data Analysis: An increase in heart rate following drug administration in the reserpinized model is indicative of intrinsic sympathomimetic (partial agonist) activity. The dosedependent nature of this effect is evaluated.

### Conclusion

Penbutolol is a potent, non-selective  $\beta$ -adrenergic antagonist with a distinct pharmacological profile that includes moderate intrinsic sympathomimetic activity. Its pharmacokinetic properties, including rapid and complete oral absorption, high bioavailability, and a long duration of action, make it effective for the once-daily treatment of hypertension. The primary mechanism involves the blockade of  $\beta 1$  and  $\beta 2$  receptors, leading to reduced cardiac workload and inhibition of the renin-angiotensin system. The presence of ISA may mitigate the risk of excessive bradycardia. This comprehensive profile provides a solid foundation for understanding its clinical application and for guiding further research in the field of adrenergic pharmacology.

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